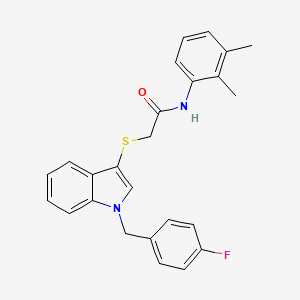
N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide, also known as Compound 18, is a novel small molecule that has been synthesized and investigated for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Aplicaciones Científicas De Investigación
Improved Syntheses and Analytical Applications
- The development of improved syntheses for compounds similar to the query, such as 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its analogues, highlights the ongoing research in enhancing the efficiency and specificity of synthesis methods for complex molecules. These advancements not only improve the accessibility of these compounds for research but also enable the exploration of their potential applications, including as fluorescent probes for studying transporter binding effects, specifically targeting human equilibrative nucleoside transporter 1 (hENT1) in cancer cell lines (Robins et al., 2010).
Antipsychotic Potential
- Research into compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide has shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, indicating a potential new avenue for antipsychotic drug development. These findings suggest that compounds with specific structural features may offer novel mechanisms of action that could be beneficial in treating psychiatric disorders (Wise et al., 1987).
Structural and Inclusion Compound Studies
- The structural examination of amide-containing isoquinoline derivatives demonstrates the diverse chemical interactions and properties these compounds can exhibit, including gel formation and fluorescence emission changes upon interaction with various acids and hosts. Such studies are foundational in the development of new materials with potential applications in sensing, imaging, and even drug delivery systems (Karmakar et al., 2007).
Antiallergic and Analgesic Activity
- The synthesis and evaluation of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides for antiallergic agents illustrate the therapeutic potential of these compounds. Such research not only contributes to understanding the molecular basis of allergic reactions but also to the development of more effective antiallergic medications (Menciu et al., 1999).
Anti-inflammatory and Photovoltaic Efficiency
- The exploration of novel N-(3-chloro-4-fluorophenyl)-2-((5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity showcases the potential of such compounds in medical applications. Additionally, studies on benzothiazolinone acetamide analogs for their spectroscopic, quantum mechanical properties, and ligand-protein interactions offer insights into their utility in photovoltaic efficiency modeling, indicating a broad scope of application ranging from therapeutics to renewable energy technologies (Sunder et al., 2013); (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2OS/c1-17-6-5-8-22(18(17)2)27-25(29)16-30-24-15-28(23-9-4-3-7-21(23)24)14-19-10-12-20(26)13-11-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNJYRFPJOGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

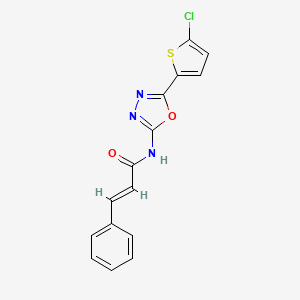
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2935449.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2935453.png)
![4,5-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2935454.png)
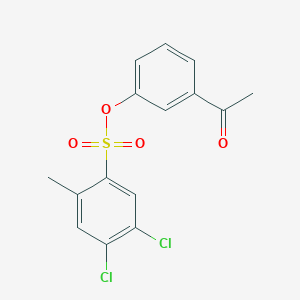
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2935459.png)
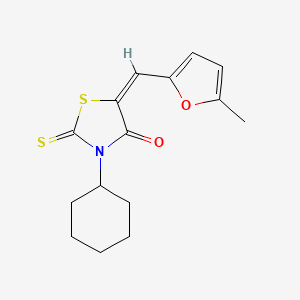
![N-[3-[(3-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2935465.png)


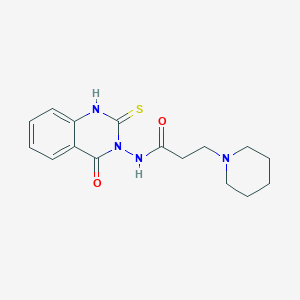
![4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935470.png)